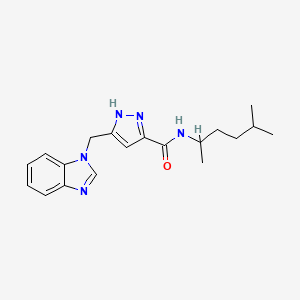
2-(2-butoxyphenoxy)-N-ethylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-butoxyphenoxy)-N-ethylethanamine;hydrochloride is an organic compound that belongs to the class of phenoxyethanamines. This compound is characterized by the presence of a butoxy group attached to a phenoxy ring, which is further connected to an ethylethanamine chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butoxyphenoxy)-N-ethylethanamine;hydrochloride typically involves the reaction of 2-butoxyphenol with ethylene oxide to form 2-(2-butoxyphenoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-butoxyphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phenolic and amine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Phenolic and amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxyethanamines.
Scientific Research Applications
2-(2-butoxyphenoxy)-N-ethylethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-butoxyphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as cellular receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-butoxyphenoxy)acetonitrile
- 2-(2-butoxyphenoxy)-N-(2-furylmethyl)ethanamine
- 4-(2-butoxyphenoxy)pyridine
Uniqueness
2-(2-butoxyphenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific structural features, such as the butoxy group and the ethylethanamine chain. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-butoxyphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-3-5-11-16-13-8-6-7-9-14(13)17-12-10-15-4-2;/h6-9,15H,3-5,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMDNFBOWORZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCNCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5431391.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyrimidin-5-ylbenzoic acid](/img/structure/B5431405.png)

![4-tert-butyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5431423.png)
![2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B5431429.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5431437.png)
![1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5431439.png)
![N,N-dimethyl-3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine 2-butenedioate](/img/structure/B5431444.png)
![2-[[4-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride](/img/structure/B5431451.png)
![N'-[(2-phenylbutanoyl)oxy]pyridine-4-carboximidamide](/img/structure/B5431459.png)
![2-chloro-N-[3-(morpholine-4-carbonyl)phenyl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5431470.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenoxypropanoyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5431493.png)

